1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol
Description
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c1-3-6(10)7-8-4-5-9(7)2/h4-6,10H,3H2,1-2H3 |
InChI Key |
MLZVEAXIKYIGJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1C)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Methylimidazole with Alkylating Agents
The primary synthetic route to 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol involves the nucleophilic substitution reaction of 1-methylimidazole with appropriate alkylating agents bearing a protected or free hydroxyl group.
- Typical Alkylating Agents: Halohydrins or haloalkanes such as 3-chloropropanol or 1-bromo-3-propanol are commonly used to introduce the propanol side chain at the 2-position of the imidazole ring.
- Reaction Conditions: The reaction is generally carried out under controlled temperature (often ambient to moderate heating) and in polar aprotic solvents to enhance nucleophilicity of the imidazole nitrogen.
- Outcome: This method yields the desired this compound with good selectivity, provided the reaction parameters are optimized to minimize side reactions such as over-alkylation or polymerization.
Hydroxylation via Reduction or Hydrolysis of Precursors
An alternative approach involves the synthesis of precursor compounds such as imidazolyl ketones or esters, which are subsequently reduced or hydrolyzed to yield the target alcohol.
- Example: Starting from 1-methylimidazole, reaction with chloroacetyl chloride and benzyl alcohol can produce intermediates like benzyl 1-imidazolyl acetate, which upon acidic hydrolysis and reduction steps yield the corresponding hydroxyalkyl imidazole derivatives.
- Hydrolysis Conditions: Acidic hydrolysis is typically performed at temperatures ranging from 20 to 100 °C for 2 to 6 hours, preferably between 40 to 70 °C, to convert esters or acetates into alcohols.
- Reduction: Borane complexes (e.g., BH3-Me2S) in tetrahydrofuran (THF) at 0 to 60 °C can be used to reduce amides or esters to alcohols, completing the synthesis of the propanol side chain.
Catalytic and One-Pot Synthetic Methods
Recent advances have introduced catalytic methods that streamline the synthesis of imidazole derivatives with hydroxyalkyl side chains.
- Base-Catalyzed Cyclizations: Using strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), intramolecular hydroamidation of propargylic ureas can yield imidazolidin-2-ones and imidazol-2-ones under mild conditions, which can be adapted for related imidazole alcohol syntheses.
- One-Pot Reactions: Combining propargylic amines and isocyanates in the presence of BEMP catalyst at room temperature allows rapid formation of imidazole derivatives, potentially including hydroxyalkyl-substituted imidazoles, in high yields within minutes to hours.
Multi-Step Synthetic Routes Involving Palladium-Catalyzed Couplings
For more complex derivatives or functionalized imidazoles, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) are employed to install aryl or alkyl substituents, followed by functional group transformations to introduce the hydroxyl group.
- Typical Conditions: Use of Pd2(dba)3 with ligands such as XantPhos and bases like t-BuONa in toluene at elevated temperatures (~110 °C) under inert atmosphere.
- Subsequent Steps: After coupling, reduction or hydrolysis steps convert intermediates to the desired alcohol functionality.
Data Table: Summary of Preparation Methods for this compound
Research Findings and Notes
- The alkylation method is the most straightforward and widely used for laboratory-scale synthesis, but requires careful control of reaction parameters to avoid side products.
- Hydrolysis and reduction steps are well-established for converting ester or amide intermediates into the target alcohol, with borane reductions being particularly effective.
- Catalytic methods using BEMP offer rapid and efficient synthesis under mild conditions, representing a modern approach to imidazole derivative preparation.
- Palladium-catalyzed cross-coupling expands the scope of accessible derivatives but involves longer reaction times and more complex setups.
- Temperature control (20-100 °C) and reaction time (minutes to hours) are critical factors influencing yield and purity across all methods.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one.
Reduction: Formation of 1-(1-Methyl-1H-imidazol-2-yl)propan-1-amine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of imidazole derivatives, including 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol. For instance, research indicates that compounds with imidazole structures exhibit inhibitory effects against various pathogens, including Candida albicans and Helicobacter pylori.
Case Study: Antifungal Activity
A study synthesized several derivatives of this compound and evaluated their antifungal activity against Candida species. The most active compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.0833 μmol/mL, significantly lower than that of fluconazole, which had an MIC greater than 1.6325 μmol/mL .
Anticancer Research
Imidazole derivatives have been explored for their anticancer properties, particularly as potential treatments for breast cancer. The compound's ability to induce apoptosis in cancer cells has been documented.
Case Study: Breast Cancer Treatment
Research focused on hybrid compounds derived from imidazole showed promising results in inhibiting the proliferation of estrogen receptor-positive and triple-negative breast cancer cells. Compounds were found to induce cell cycle arrest and apoptosis, demonstrating significant potential as therapeutic agents in cancer treatment .
Antitubercular Activity
The synthesis of compounds similar to this compound has been linked to antitubercular activity against Mycobacterium tuberculosis.
Case Study: Tuberculosis Treatment
A study evaluated the efficacy of synthesized imidazole derivatives against Mycobacterium tuberculosis. Active compounds were tested in vivo in mouse models, showing promising results in inhibiting mycobacterial enzymes crucial for bacterial survival .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through these interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
- 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- 1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Comparison: 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the imidazole ring and the presence of a hydroxyl group on the propyl chain. This structural uniqueness imparts distinct chemical and biological properties compared to other imidazole derivatives. For example, the presence of the hydroxyl group allows for specific hydrogen bonding interactions, which can influence the compound’s reactivity and biological activity .
Q & A
Q. Table 1: Representative Reaction Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, RT, 20 h | 20% | |
| Condensation | MeOH, 65°C, 12 h, L-phenylalaninol | N/A | |
| Ketone Reduction | NaBH₄ in EtOH, 0°C to RT | N/A |
Advanced: How can crystallographic data discrepancies in imidazole derivatives be resolved?
Methodological Answer:
Discrepancies often arise from enantiomorph-polarity ambiguity or twinning. Key strategies include:
- SHELX Refinement: Use SHELXL for least-squares refinement with Flack (η) or Hooft (x) parameters to estimate enantiopolarity. The x parameter is preferred for centrosymmetric near-structures to avoid false chirality indications .
- Cross-Validation: Combine XRD data with NMR or IR spectroscopy to confirm stereochemistry. For example, intramolecular C–H⋯π interactions observed in XRD should align with NOESY NMR correlations .
- High-Resolution Data: Collect data at low temperature (e.g., 100 K) to improve resolution and reduce thermal motion artifacts .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: O–H stretch (~3200–3500 cm⁻¹), C–N imidazole ring vibrations (~1500–1600 cm⁻¹) .
- XRD: Resolve hydrogen-bonding networks (e.g., O–H⋯N) and dihedral angles between aromatic rings .
Advanced: How do computational methods aid in predicting synthetic pathways for imidazole alcohols?
Methodological Answer:
- DFT Studies: Optimize reaction pathways and transition states. For example, DFT can predict regioselectivity in CuAAC reactions by analyzing alkyne-azide orbital interactions .
- Retrosynthetic Analysis: AI tools (e.g., Reaxys, Pistachio) propose feasible routes using building blocks like 1-methylimidazole and propanol derivatives .
- Solvent/Reagent Screening: Molecular dynamics simulations assess solvent effects (e.g., MeOH vs. DMF) on reaction rates and yields .
Basic: What are common pitfalls in achieving high enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Pool Limitations: Use enantiopure starting materials (e.g., L-amino alcohols) to avoid racemization. For example, L-phenylalaninol ensures stereochemical fidelity in condensation reactions .
- Catalyst Selectivity: Opt for chiral ligands (e.g., BINOL) in asymmetric catalysis to enhance enantioselectivity.
- Purification Challenges: Employ chiral chromatography or crystallization (e.g., using diethyl ether/MeOH mixtures) to separate enantiomers .
Advanced: How are non-covalent interactions analyzed in imidazole alcohol crystal structures?
Methodological Answer:
- Hydrogen Bonding: Refine O–H⋯N and C–H⋯O interactions using SHELXL. For example, O–H⋯N distances of ~2.8 Å and angles >150° indicate strong hydrogen bonds .
- π-π Stacking: Measure interplanar distances (3.3–3.8 Å) between imidazole and aromatic rings using Mercury software .
- Hirshfeld Surfaces: Quantify interaction contributions (e.g., H⋯H, H⋯O contacts) to understand packing motifs .
Q. Table 2: Hydrogen Bond Parameters from XRD (Example)
| Donor–Acceptor | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| O–H⋯N | 2.79 | 165 | |
| C–H⋯O | 3.12 | 142 |
Advanced: How to address contradictory NMR data in imidazole derivative characterization?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (e.g., 25–60°C) can resolve broadening caused by tautomerism or rotational barriers .
- 2D NMR: Use HSQC to assign overlapping proton signals and NOESY to confirm spatial proximity of substituents .
- Cross-Validation: Compare experimental shifts with DFT-calculated NMR chemical shifts (e.g., using Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
